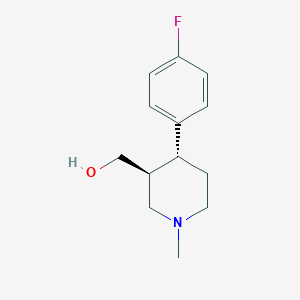
N-Methylolmaleimida
Descripción general
Descripción
N-methylolmaleimide (NMM) is an organic compound that is widely used in scientific research applications. It is a difunctional reagent that is used to form covalent bonds with amines, thiols, and other nucleophiles. NMM is a versatile reagent that has a wide range of applications in biochemistry and molecular biology, including protein modification, DNA labeling, and the synthesis of peptides and oligonucleotides.
Aplicaciones Científicas De Investigación
Síntesis y modificación de polímeros
N-Methylolmaleimida: se utiliza en la síntesis de híbridos de poliestireno-sílice sustituidos con maleimida. Estos híbridos se crean mediante un proceso sol-gel que involucra una reacción de adición de Michael, que es un método para formar enlaces carbono-carbono en condiciones suaves . Los materiales resultantes exhiben alta resistencia a los disolventes y propiedades térmicas mejoradas, lo que los hace adecuados para aplicaciones que requieren materiales poliméricos duraderos.
Desarrollo de macroiniciadores de albúmina
En la investigación biomédica, This compound se ha utilizado para modificar proteínas como la albúmina de suero bovino (BSA). Al unir this compound a BSA a través de un enlace cisteína-maleimida, los investigadores pueden crear macroiniciadores para la polimerización radical por transferencia de átomos (ATRP), una técnica utilizada para hacer copolímeros en bloque con un control preciso sobre la composición y la arquitectura .
Redes termorreguladoras
El compuesto es integral en la formación de redes de poliuretano termorreversibles a través de reacciones de Diels-Alder. Estas redes pueden cambiar sus propiedades en respuesta a la temperatura, lo que es valioso para aplicaciones que requieren materiales que se adapten a las fluctuaciones térmicas .
Polímeros autocurativos
N-Hidroximetilmaleimida: juega un papel en el desarrollo de termoestables autocurativos. Estos materiales pueden repararse a sí mismos después de sufrir daños, lo que es muy beneficioso para extender la vida útil de los productos y reducir los residuos. El compuesto participa en reacciones de Diels-Alder de furano/maleimida, que son reversibles y permiten que el material recupere su integridad al calentarse .
Mecanismo De Acción
Target of Action
N-Methylolmaleimide, also known as N-Hydroxymethylmaleimide, is an organic compound with the formula C5H5NO2 It’s structurally similar compound, n-ethylmaleimide, has been found to target galectin-10 , a protein involved in cell-cell adhesion and cell activation processes . It’s plausible that N-Methylolmaleimide may have similar targets due to its structural similarity.
Mode of Action
It’s known that n-substituted maleimides, a class of compounds to which n-methylolmaleimide belongs, can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that N-Methylolmaleimide might interact with its targets to influence the synthesis of these components, thereby affecting the structural integrity and function of cells.
Result of Action
Given its potential influence on the biosynthesis of chitin and β(1,3)glucan , it’s plausible that the compound could affect the structural integrity and function of cells, particularly those of fungi.
Análisis Bioquímico
Biochemical Properties
N-Methylolmaleimide is a compound that can participate in various biochemical reactions
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Methylolmaleimide in laboratory settings
Dosage Effects in Animal Models
The effects of N-Methylolmaleimide at different dosages in animal models have not been extensively studied
Propiedades
IUPAC Name |
1-(hydroxymethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-6-4(8)1-2-5(6)9/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDNFUVYQFFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280989 | |
| Record name | N-Methylolmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5063-96-7 | |
| Record name | N-Maleimidemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylolmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylolmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5063-96-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Maleimidemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7784FZY62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

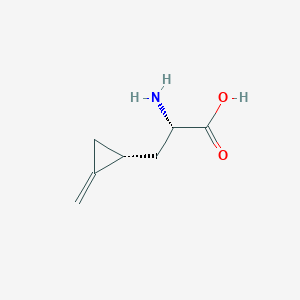



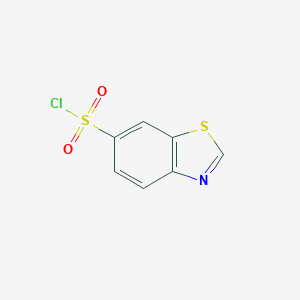

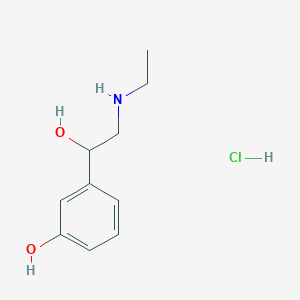

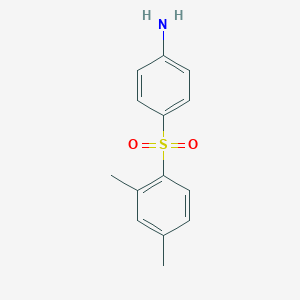
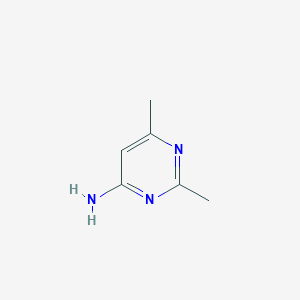
![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
